6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class of heterocyclic compounds. Pyrimidines are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzylamine with cyclopropyl isocyanate, followed by cyclization with a suitable pyrimidine precursor . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated pyrimidine derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an anti-inflammatory and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors involved in inflammatory and viral processes. The compound may also interfere with the synthesis of nucleic acids, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide
- 6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
Uniqueness
6-Cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit enhanced anti-inflammatory and antiviral activities, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
6-cyclopropyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-20-12-6-4-11(5-7-12)18-15(19)14-8-13(10-2-3-10)16-9-17-14/h4-10H,2-3H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSVNDPYFFEJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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